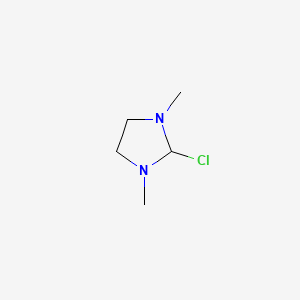

2-Chloro-1,3-dimethylimidazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1,3-dimethylimidazolidine is an organic compound with the molecular formula C5H10Cl2N2. It is a derivative of imidazolidine and is known for its high chemical reactivity. This compound is often used as an intermediate in the synthesis of various complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-dimethylimidazolidine can be synthesized by heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride at 140°C for 5 hours without any solvent. After the reaction, the mixture is cooled to room temperature, and 1,4-dioxane is added to precipitate the target compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of phosgene or oxalyl chloride as chlorinating agents. These methods are efficient but require careful handling due to the toxicity and corrosiveness of the reagents .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,3-dimethylimidazolidine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted imidazolidine derivatives.

Oxidation Reactions: It can be oxidized to form imidazolidinone derivatives.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols.

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used.

Major Products

Substitution: Substituted imidazolidine derivatives.

Oxidation: Imidazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1,3-dimethylimidazolidinium chloride, also known as DMC, with the molecular formula C5H10Cl2N2, is a versatile compound with a variety of applications in chemical synthesis . It is recognized for its effectiveness as a dehydrating agent and its utility in various reactions under nearly neutral conditions .

Additional Applications

Beyond its role as a reagent, 2-Chloro-1,3-dimethylimidazolidinium chloride is also used in the synthesis of:

- Fluorescent chemosensors

- 1,2-Diamines as inhibitors of co-activator associated arginine methyltransferase

- Allosteric glucokinase activators

Reaction Suitability

2-Chloro-1,3-dimethylimidazolidinium chloride is particularly suited for coupling reactions .

Case Studies

- Synthesis of Macroviracin A, Cycloviracin B1, and Cyclic Silanes: 2-Chloro-1,3-dimethylimidazolidinium chloride is used as an activating agent in the total synthesis of macroviracin A, cycloviracin B1, and cyclic silanes .

- Anticancer activity: Indole derivatives synthesized using 2-Chloro-1,3-dimethylimidazolidinium chloride have demonstrated anticancer activity . For example, certain compounds have shown potent antiproliferative activity against various human cancer cell lines .

2-Chloro-1,3-dimethylimidazolinium chloride can be synthesized using different methods, such as with oxalyl dichloride or phthaloyl dichloride :

- With oxalyl dichloride: Reacting 1,3-Dimethyl-2-imidazolidinone with oxalyl chloride in anhydrous benzene yields 2-chloro-1,3-dimethylimidazolinium chloride with a yield of 70.1% .

- With Phthaloyl dichloride: Reacting 1,3-dimethyl-2-imidazolidinone with phthalic acid at 140°C yields 2-chloro-1,3-dimethyl imidazolium chloride with a 53% yield .

Handling and Storage

Wirkmechanismus

The mechanism of action of 2-Chloro-1,3-dimethylimidazolidine involves its high reactivity as a carbene precursor. It can form reactive intermediates that interact with various molecular targets, leading to the formation of complex organic molecules. The pathways involved include nucleophilic substitution and oxidation reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Difluoro-1,3-dimethylimidazolidine: A fluorinated derivative used as a deoxofluorination reagent.

1,3-Dimethylimidazolidin-2-one: A precursor used in the synthesis of 2-Chloro-1,3-dimethylimidazolidine.

Uniqueness

This compound is unique due to its high reactivity and versatility as a synthetic intermediate. Its ability to undergo various chemical reactions makes it valuable in the synthesis of complex organic molecules .

Eigenschaften

Molekularformel |

C5H11ClN2 |

|---|---|

Molekulargewicht |

134.61 g/mol |

IUPAC-Name |

2-chloro-1,3-dimethylimidazolidine |

InChI |

InChI=1S/C5H11ClN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3 |

InChI-Schlüssel |

QKLHCAXBFMBYPX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(C1Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.